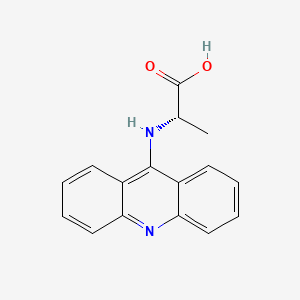

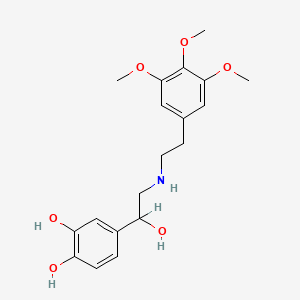

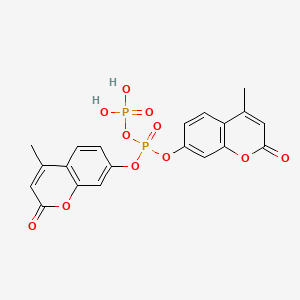

![molecular formula C13H9NO B1209434 Dibenz[b,f][1,4]oxazepine CAS No. 257-07-8](/img/structure/B1209434.png)

Dibenz[b,f][1,4]oxazepine

Overview

Description

Dibenz[b,f][1,4]oxazepine is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is one of the three isomeric forms of dibenzoxazepine systems, the others being dibenz[b,e][1,4]oxazepine and dibenz[c,f][1,2]oxazepine . This compound is found in various physiologically active substances, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .

Mechanism of Action

Target of Action

Dibenz[b,f][1,4]oxazepine, also known as CR gas, is an incapacitating agent and a lachrymatory agent . It exerts its effects primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . The TRPA1 receptor is primarily expressed in small diameter, nociceptive neurons and plays a central role in the pain response to endogenous inflammatory mediators .

Mode of Action

It is known to cause intense skin irritation, particularly around moist areas, temporary blindness due to blepharospasm, and respiratory distress, including coughing and gasping for breath . These effects are believed to be a result of the compound’s interaction with the TRPA1 channel .

Biochemical Pathways

It is known that the compound’s activation of the trpa1 channel can lead to a variety of downstream effects, including the perception of noxious stimuli and inflammatory hyperalgesia .

Pharmacokinetics

It is known that the compound is a pale yellow crystalline solid with a spicy odor, and it is slightly soluble in water . It is usually presented as a microparticulate solid, in the form of suspension in a propylene glycol-based liquid .

Result of Action

The primary result of this compound’s action is intense irritation and pain. Exposure to the compound can cause skin redness within 10 minutes, burning and erythema with a higher dose, and strong pain with even higher doses . In aerosol form, it can cause irritation at concentrations as low as 0.2 mcg/L, becoming intolerable at 3 mcg/L . It is capable of causing immediate incapacitation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its irritant effect on the skin is usually amplified by water . Furthermore, its thermal stability and decomposition behavior can affect its efficiency and the toxicity of its decomposition products .

Biochemical Analysis

Biochemical Properties

Dibenz[b,f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the human transient receptor potential ankyrin 1 (TRPA1) receptor, which acts as a biological sensor. This compound activates this receptor, leading to its potent lachrymatory effects . Additionally, it has been shown to interact with cannabinoid receptors, further influencing its biochemical properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by activating the TRPA1 receptor, which plays a crucial role in cell signaling pathways. This activation leads to an influx of calcium ions, triggering a cascade of cellular responses, including the release of pro-inflammatory mediators . Furthermore, this compound has been observed to affect gene expression and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the TRPA1 receptor. Upon binding to this receptor, this compound induces a conformational change, leading to the opening of the ion channel and subsequent calcium influx . This influx of calcium ions activates downstream signaling pathways, resulting in the release of inflammatory mediators and other cellular responses. Additionally, this compound may interact with other biomolecules, such as cannabinoid receptors, further modulating its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is highly stable, with its effects lasting for a significant duration . Prolonged exposure to this compound can lead to cellular damage and altered cellular function, highlighting the importance of controlled usage in experimental settings .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, it induces mild irritation and inflammation, while higher doses can lead to severe toxic effects, including respiratory distress and systemic toxicity . The threshold effects observed in these studies emphasize the need for careful dosage control to minimize adverse effects.

Metabolic Pathways

This compound undergoes metabolic transformations in the body, primarily through hydroxylation and subsequent conjugation reactions. The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze the hydroxylation process . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues and cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments, thereby modulating its biochemical effects .

Preparation Methods

The synthesis of dibenz[b,f][1,4]oxazepine can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions in a microwave oven . Another method includes the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenz[b,f][1,4]oxazepines . Additionally, an Ugi four-component reaction followed by an intramolecular O-arylation has been reported . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with sodium dichloroisocyanurate under homogeneous conditions to produce salicylaldehyde, N-formylphenoxazine, and 2-(2-hydroxyphenyl)benzoxazole . Under heterogeneous conditions, it reacts with FiClor in chloroform-water mixtures to yield nuclear chlorinated derivatives such as 7-chloro-, 9-chloro-, and 7,9-dichloro-dibenz[b,f][1,4]oxazepines . Common reagents used in these reactions include copper catalysts, dichlorocarbene, and various halogenating agents.

Scientific Research Applications

Dibenz[b,f][1,4]oxazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various pharmacologically active compounds . In biology and medicine, it serves as a key component in the development of antidepressants, analgesics, and calcium channel antagonists . Additionally, it is employed in the study of histamine H4 receptor agonists and non-nucleoside HIV-1 reverse transcriptase inhibitors . In the industrial sector, it is utilized in the production of lachrymatory agents, which are used in riot control .

Comparison with Similar Compounds

Dibenz[b,f][1,4]oxazepine is unique among its isomeric forms due to its specific pharmacological activities. Compared to dibenz[b,e][1,4]oxazepine and dibenz[c,f][1,2]oxazepine, it has a broader range of applications in medicine and industry . Similar compounds include dibenzazepine derivatives, which are potent activators of the human transient receptor potential ankyrin 1 receptor . These derivatives are used in the treatment of neuropathic pain, airway diseases, and bladder disorders .

Properties

IUPAC Name |

benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUACKRELIJTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059764 | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Pale yellow crystalline solid | |

CAS No. |

257-07-8 | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CR (lacrimator) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000257078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(b,4]oxazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Q77A87V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

73 °C | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

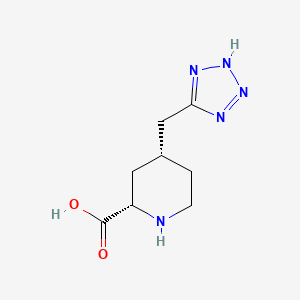

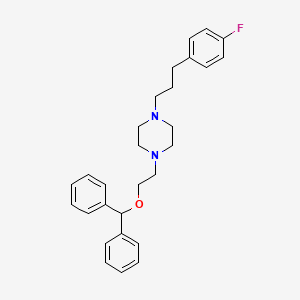

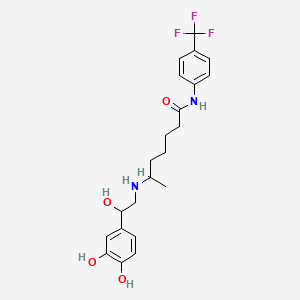

![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)

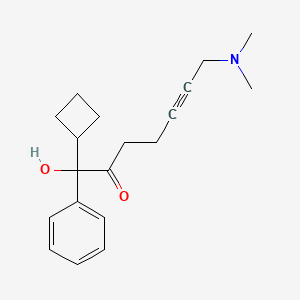

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

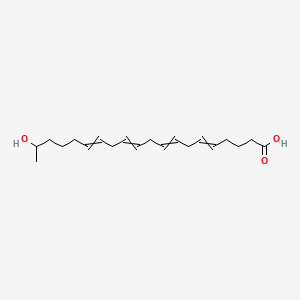

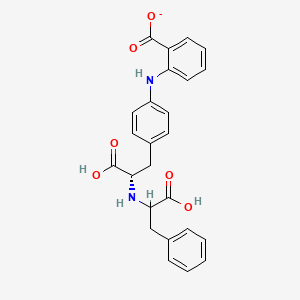

![(6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B1209373.png)